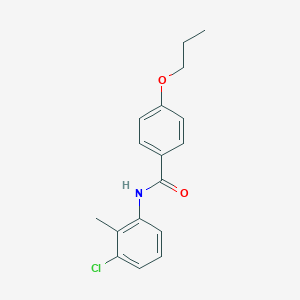

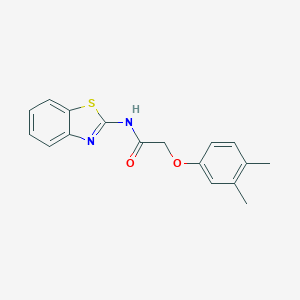

![molecular formula C15H13FN4O B251837 N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBTA is a fluorescent probe that can be used for labeling proteins, peptides, and other biological molecules.

Mecanismo De Acción

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide works by binding to biological molecules, such as proteins and peptides, and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide acts as a donor molecule, and the acceptor molecule can be a protein or peptide that is labeled with another fluorescent probe.

Biochemical and Physiological Effects

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used safely in laboratory experiments. However, it is important to note that N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide should be handled with care, as it is a chemical compound that can cause harm if ingested or inhaled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules in biological samples. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is also easy to use and can be applied to a wide range of biological molecules. However, there are some limitations to the use of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide in lab experiments. It requires expertise in organic chemistry to synthesize N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide, and it is a relatively expensive compound compared to other fluorescent probes.

Direcciones Futuras

For the use of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide in scientific research include the development of new synthetic methods, the application in the study of protein-protein interactions and intracellular signaling pathways, and the detection of specific biomolecules in clinical samples for diagnostic purposes.

Métodos De Síntesis

The synthesis of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-aminobenzotriazole, followed by the reaction of the resulting product with propionyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide has a wide range of applications in scientific research. It can be used as a fluorescent probe for labeling proteins, peptides, and other biological molecules. N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide can also be used for monitoring protein-protein interactions, enzyme activity, and intracellular signaling pathways. Moreover, N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide can be used for the detection of specific biomolecules in biological samples.

Propiedades

Fórmula molecular |

C15H13FN4O |

|---|---|

Peso molecular |

284.29 g/mol |

Nombre IUPAC |

N-[2-(4-fluorophenyl)benzotriazol-5-yl]propanamide |

InChI |

InChI=1S/C15H13FN4O/c1-2-15(21)17-11-5-8-13-14(9-11)19-20(18-13)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,21) |

Clave InChI |

CIZLWGMURPBGJN-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |

SMILES canónico |

CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)

![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)

![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)